PLP (139-151) (trifluoroacetate salt)
Beschreibung
Significance of PLP (139-151) as an Encephalitogenic Epitope
The peptide PLP (139-151) is widely recognized as a major encephalitogenic epitope of the myelin proteolipid protein. nih.govpnas.org Its significance lies in its ability to initiate a powerful, targeted autoimmune response when introduced into susceptible animal models, most notably the SJL/J mouse strain. sb-peptide.compnas.org The immune response triggered by this peptide is primarily mediated by CD4+ T helper cells. nih.govnih.gov Upon activation, these autoreactive T cells proliferate and migrate from the periphery to the central nervous system. nih.gov
Once in the CNS, these T cells become fully activated effector cells that produce pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). nih.gov This inflammatory cascade leads to the recruitment of other immune cells, resulting in focal areas of inflammation, demyelination (the destruction of the myelin sheath), and axonal injury. caymanchem.commeliordiscovery.com Research has shown that the immune response to PLP (139-151) is often immunodominant, meaning it tends to provoke a stronger response than other myelin epitopes. pnas.orgaai.org In fact, when SJL mice are immunized with a homogenate of whole spinal cord tissue, which contains numerous potential antigens, the resulting T cell response is overwhelmingly directed against the PLP (139-151) epitope. pnas.org
Contextual Role in Autoimmune Disease Models
The encephalitogenic nature of PLP (139-151) makes it an invaluable tool for studying autoimmune disorders of the CNS. It is most commonly used to induce experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for human multiple sclerosis. meliordiscovery.comresearchgate.net The EAE model induced by PLP (139-151) in SJL mice is particularly notable because it often follows a relapsing-remitting clinical course, which closely mirrors the most common form of MS in humans. meliordiscovery.comhookelabs.com
This specific model allows scientists to dissect the complex cellular and molecular mechanisms that drive autoimmune demyelinating diseases. Key research findings using this model include:
Pathogenesis and Immune Cell Function: The model enables detailed investigation into how autoreactive T cells, specifically Th1 and Th17 cells, contribute to CNS pathology. medchemexpress.comnih.govpnas.org
Epitope Spreading: Researchers can study the phenomenon of epitope spreading, where the immune response diversifies from the initial target (PLP 139-151) to other myelin epitopes, such as PLP 178–191 or fragments of Myelin Basic Protein (MBP). oup.com This process is thought to be a key driver of disease progression and the development of a chronic, relapsing course. oup.com
Genetic Susceptibility: The model is instrumental in understanding the role of genetic factors in autoimmunity. For instance, comparing the high susceptibility of SJL mice to the strong resistance of B10.S mice, both of which share the same major histocompatibility complex (MHC) class II molecules, helps identify non-MHC genes that control autoimmune responses. pnas.orgpnas.org
Therapeutic Strategies: The PLP (139-151)-induced EAE model serves as a crucial platform for the preclinical evaluation of novel therapeutic strategies. These include approaches aimed at inducing antigen-specific tolerance, modulating the immune response, and preventing clinical relapses. pnas.orgpnas.org
| Research Area | Key Findings from PLP (139-151) EAE Models | References |
| Disease Induction | Immunization with PLP (139-151) induces a relapsing-remitting EAE in SJL mice, characterized by CNS inflammation and demyelination. | meliordiscovery.comhookelabs.com |
| T-Cell Pathogenesis | PLP (139-151)-specific CD4+ T cells expand, migrate to the CNS, and differentiate into effector cells that mediate the disease. | nih.gov |
| Epitope Spreading | The initial immune response to PLP (139-151) can lead to subsequent responses against other myelin epitopes (e.g., PLP 178-191), contributing to disease relapses. | oup.com |
| Genetic Resistance | EAE-resistant B10.S mice have a higher proportion of PLP (139-151)-reactive regulatory T cells (CD4+CD25+) compared to susceptible SJL mice. | pnas.org |
| Therapeutic Targeting | Targeting dendritic cells with the PLP (139-151) peptide can induce T-cell tolerance and ameliorate clinical symptoms of EAE. | pnas.org |
Eigenschaften
Molekularformel |
C74H105F3N20O19 |
|---|---|
Molekulargewicht |
1635.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C72H104N20O17.C2HF3O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;3-2(4,5)1(6)7/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);(H,6,7)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m0./s1 |
InChI-Schlüssel |
XUIHONJLEQCVEQ-OVFYYFFASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Immunological Characterization of Plp 139 151
T Cell Responses to PLP (139-151)
The cellular immune response to PLP (139-151) is primarily driven by CD4+ T lymphocytes. The activation and subsequent differentiation of these cells are critical events in the pathogenic processes studied in EAE.
Activation and Proliferative Responses of PLP (139-151)-Specific T Cells
PLP (139-151)-specific T cells demonstrate robust activation and proliferation upon encountering their cognate antigen. In SJL/J mice, which are highly susceptible to EAE induced by this peptide, immunization with PLP (139-151) leads to a vigorous proliferative response of T cells isolated from the spleen and lymph nodes when re-stimulated with the peptide in vitro. pnas.org This response is a hallmark of a successful priming phase, where naive T cells have recognized the antigen presented by antigen-presenting cells (APCs) and have undergone clonal expansion.
Studies have shown that lymph node cells from naive SJL mice can proliferate in response to PLP (139-151) without prior immunization, suggesting a pre-existing pool of autoreactive T cells at a relatively high frequency in these mice. semanticscholar.org The frequency of these PLP (139-151)-reactive T cells in naive adult SJL mice is estimated to be around 1 in 44,000 CD4+ T cells. semanticscholar.org Following immunization, the frequency of these antigen-specific T cells increases significantly. For instance, after restimulation of splenocytes from PLP (139-151)-immunized mice, the percentage of PLP (139-151) tetramer-positive CD4+ cells can reach as high as 4.61%. pnas.org The activation of these T cells is not only marked by proliferation but also by the expression of activation markers like CD25. aai.orgnih.gov
| Experimental Condition | Cell Source | Outcome | Reference |
| Immunization with PLP (139-151) in CFA | SJL/J mouse splenocytes | Vigorous T cell proliferation upon in vitro restimulation with PLP (139-151). | pnas.org |
| Naive (unimmunized) mice | SJL mouse lymph node cells | Proliferative response to PLP (139-151) in vitro. | semanticscholar.org |
| Immunization with PLP (139-151) | SJL mouse splenocytes | Frequency of PLP (139-151)-reactive CD4+ T cells increased to 4.61% after in vitro restimulation. | pnas.org |
| Freshly activated T cells with PLP (139-151) and APCs | PLP (139-151)-specific T cells | Frequency of tetramer-positive cells was higher in the CD25+CD4high population (8.6%). | aai.org |
T Cell Receptor (TCR) Repertoire Analysis and Specificity to PLP (139-151)
The T cell response to PLP (139-151) involves a diverse, yet somewhat restricted, T cell receptor (TCR) repertoire. In SJL mice, the response is not dominated by a single TCR, but certain Vβ gene segments are preferentially used. Studies have identified a "public" TCR rearrangement, Vβ10-Jβ1.1, used by T cells from mice immunized with PLP (139-151). nih.gov However, the spontaneous response in naive mice is associated with different TCRs, such as those using Vβ18-Jβ1.2 and Vβ19-Jβ1.2 rearrangements. nih.gov This suggests that the process of immunization selects for and expands a distinct repertoire of T cells compared to the pre-existing naive repertoire. nih.gov
In human studies involving multiple sclerosis patients, T cell lines reactive to PLP peptides also show a heterogeneous but non-random TCR usage. oup.com For instance, analysis of T cell lines from MS patients with the DR2,w15 haplotype revealed the utilization of various Vβ segments including Vβ2, Vβ5, Vβ6, Vβ8, Vβ9, Vβ13, Vβ15, Vβ22, and Vβ23 for PLP recognition. oup.com Although the response is polyclonal, there can be biases, such as an overutilization of the Vβ2 family for recognizing the nearby PLP (105-124) epitope. oup.com Fine specificity analysis has shown that residues within the PLP (139-151) sequence are critical for TCR interaction. Specifically, tryptophan at position 144 (W144) has been identified as a primary and critical TCR contact residue for the activation of pathogenic Th1 clones. nih.gov
| Species/Model | TCR Repertoire Characteristics | Key Findings | Reference |
| SJL Mice (Immunized) | Public TCR rearrangement | Use of Vβ10-Jβ1.1. | nih.gov |
| SJL Mice (Naive) | Spontaneous response TCRs | Use of Vβ18-Jβ1.2 and Vβ19-Jβ1.2. | nih.gov |
| Human MS Patients (DR2,w15 haplotype) | Diverse Vβ and Jβ usage | Utilization of Vβ2, 5, 6, 8, 9, 13, 15, 22, and 23. | oup.com |
| SJL Mice (Th1 clones) | TCR contact residue | Tryptophan at position 144 (W144) is a critical TCR contact. | nih.gov |
Cytokine Production Profiles and T Helper Subsets in Response to PLP (139-151)
The activation of PLP (139-151)-specific T cells leads to the production of a distinct profile of cytokines, which determines the nature of the ensuing immune response and its pathological consequences. The response is classically characterized by a dominant T helper 1 (Th1) phenotype. pnas.orgaai.org Upon stimulation with PLP (139-151), CD4+ T cells from immunized SJL mice produce high levels of the signature Th1 cytokine, interferon-gamma (IFN-γ), but not the Th2 cytokines interleukin-4 (IL-4) or interleukin-10 (IL-10). pnas.org This Th1-polarization is considered crucial for mediating the inflammatory demyelination seen in EAE. pnas.org
In addition to Th1 cells, the pro-inflammatory Th17 subset also plays a significant role. medchemexpress.com PLP (139-151) can induce immune responses mediated by specific CD4+ cells that release pro-inflammatory cytokines such as IL-17 and IFN-γ. medchemexpress.com These cytokines contribute to local inflammation and disruption of the blood-brain barrier. medchemexpress.comnih.gov
Conversely, the induction of Th2 or regulatory T cell responses can ameliorate disease. T cell clones with a Th2 phenotype, producing IL-4 and IL-10, have been shown to be protective. nih.gov Furthermore, some peptide analogs of PLP (139-151) can induce cross-reactive T cells with a Th2/Th0 phenotype (producing a mix of cytokines), which can suppress EAE. pnas.org The balance between these T helper subsets is therefore a critical determinant of the outcome of the immune response to PLP (139-151).
| T Helper Subset | Key Cytokines Produced | Role in PLP (139-151) Response | Reference |
| Th1 | IFN-γ, IL-2, TNF-α | Pro-inflammatory, mediates EAE pathogenesis. | pnas.orgnih.govaai.org |
| Th17 | IL-17 | Pro-inflammatory, contributes to CNS inflammation. | medchemexpress.comunl.edu |
| Th2 | IL-4, IL-10 | Protective, can reduce disease severity. | pnas.orgnih.govpnas.org |
Antigen Processing and Presentation of PLP (139-151)
For T cells to respond to PLP (139-151), the peptide must first be processed and presented by APCs on Major Histocompatibility Complex (MHC) class II molecules.
Major Histocompatibility Complex (MHC) Class II Binding and Peptide-MHC Complex Formation
PLP (139-151) is presented to CD4+ T cells by MHC class II molecules. In the context of the SJL mouse model, the relevant MHC class II molecule is I-A^s. pnas.orgaai.org Studies have demonstrated that PLP (139-151) binds with high affinity to the I-A^s molecule. semanticscholar.org This high-affinity binding is a key factor in its immunodominance over other PLP epitopes, such as PLP (178-191), even though both peptides bind to I-A^s. semanticscholar.orgaai.org
The formation of stable peptide-MHC complexes is a prerequisite for T cell activation. Soluble, multimeric complexes of I-A^s and PLP (139-151), known as tetramers or dextramers, have been generated and used to directly stain and quantify PLP (139-151)-specific T cells. aai.orgnih.govunl.edu These reagents confirm the specific interaction between the peptide and the I-A^s molecule and their ability to be recognized by the TCR. nih.govunl.edu The efficiency of this binding and presentation can be influenced by the activation state of the APC, with mature APCs being more effective. pnas.org
Role of Antigen-Presenting Cells (APCs) in PLP (139-151) Presentation
A variety of APCs are capable of processing and presenting PLP (139-151) to T cells, both in the periphery to initiate the immune response and within the central nervous system to perpetuate it.
Dendritic Cells (DCs): DCs are potent professional APCs. Immature DCs have been shown to carry abundant empty MHC class II molecules on their surface, which can efficiently bind peptides like PLP (139-151). pnas.org Upon capturing the antigen, DCs mature and become highly efficient at activating naive T cells. Studies have shown that DCs are more efficient than B cells at inducing the proliferation of a PLP (139-151)-specific T cell line at all antigen concentrations tested. pnas.org
B Cells: B cells can also function as APCs for PLP (139-151). Their role as APCs has been shown to be necessary for the induction of EAE in some models. frontiersin.org
Microglia and Astrocytes: Within the CNS, resident cells can act as APCs to reactivate infiltrating T cells. nih.gov Microglia are considered professional APCs of the CNS. frontiersin.org Astrocytes can also be induced to express MHC class II molecules, particularly following stimulation with IFN-γ, and can present PLP (139-151) to T cells. nih.gov Interestingly, IFN-γ-stimulated astrocytes were shown to activate T cells specific for the dominant PLP (139-151) epitope, but not subdominant epitopes, suggesting a role in maintaining the initial inflammatory response rather than in epitope spreading. nih.gov
The activation state of these APCs is a critical factor. APCs from the EAE-susceptible SJL strain show a higher basal level of activation and are more efficient at stimulating PLP-specific T cells than APCs from the EAE-resistant B10.S strain. jci.org
Investigation of Cross-Reactivity with Environmental Antigens and PLP (139-151)
The concept of molecular mimicry, where foreign pathogens express epitopes that resemble self-antigens, is a leading hypothesis for the initiation of autoimmune diseases. nih.govasm.org In the context of the myelin proteolipid protein (PLP) peptide 139-151, a key encephalitogenic epitope in the animal model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), significant research has focused on its cross-reactivity with antigens from various environmental pathogens. nih.govnih.gov This cross-reactivity can lead to the activation of autoreactive T cells, which then target the central nervous system (CNS), causing demyelination. asm.orgaai.org
Studies have identified several peptides from microbial agents that are structurally similar to PLP (139-151) and can elicit immune responses that cross-react with this self-peptide. nih.gov These investigations often involve immunizing susceptible mouse strains, such as SJL/J mice, with these pathogen-derived peptides and observing for the induction of EAE and the activation of PLP (139-151)-specific T cells. nih.govnih.gov
One notable example involves a peptide mimic from Haemophilus influenzae. jci.org Research has demonstrated that infection of SJL mice with a non-pathogenic Theiler's murine encephalomyelitis virus (TMEV) engineered to express an epitope from H. influenzae that shares a limited amino acid sequence with PLP (139-151) can induce CNS autoimmune disease. nih.gov This engineered virus was able to activate CD4+ T cells that were cross-reactive with the native PLP (139-151) epitope. jci.org Specifically, the mimic epitope from H. influenzae protease IV (HI 574–586) shares only 6 of 13 amino acids with the core PLP (139-151) sequence. jci.org Despite this limited homology, it was capable of being processed and presented by antigen-presenting cells to activate cross-reactive T cells. asm.org
Further research has explored other pathogen-derived mimics. An epitope from Acanthamoeba castellanii (ACA 83-95) has been shown to induce clinical signs of EAE in SJL/J mice that are reminiscent of the disease induced by PLP (139-151). unl.edu Immunization with this amoebic peptide generated antigen-specific, cross-reactive CD4+ T cells that secreted similar patterns of cytokines as those activated by PLP (139-151). unl.edu Similarly, a peptide from murine hepatitis virus (MHV) has been identified as a potential mimic, although its ability to induce disease is more complex and appears to be critically dependent on specific amino acid residues for effective T-cell cross-reactivity. nih.gov
Interestingly, exposure to these cross-reactive environmental peptides alone is often insufficient to induce autoimmune disease. nih.gov However, when animals are first primed with these microbial peptides and then exposed to suboptimal doses of PLP (139-151), they consistently develop EAE. nih.gov This suggests that while environmental antigens can prime the immune system, a secondary encounter with the self-antigen may be necessary to break tolerance and trigger full-blown autoimmune disease. nih.gov
The table below summarizes key findings from studies on the cross-reactivity between PLP (139-151) and various environmental antigens.
| Environmental Antigen Source | Mimic Peptide | Key Research Findings | Reference |
| Haemophilus influenzae | Protease IV (HI 574–586) | Infection with a virus expressing this mimic induces early-onset demyelinating disease and activates cross-reactive CD4+ T cells to PLP (139-151). jci.org | jci.org |
| Acanthamoeba castellanii | ACA 83-95 | Induces clinical signs of EAE and generates cross-reactive T cells that secrete similar cytokine patterns to PLP (139-151)-activated cells. unl.edu | unl.edu |
| Murine Hepatitis Virus (MHV) | MHV 3821–3832 | Shows limited cross-reactivity with PLP (139-151) and does not induce clinical disease on its own, highlighting the importance of specific structural features for mimicry. nih.gov | nih.gov |
| Various Microbial Antigens | Multiple Peptides | Five peptides from microbial antigens were identified that elicit immune responses cross-reactive with PLP (139-151). Priming with these peptides followed by a suboptimal dose of PLP (139-151) consistently induced EAE. nih.gov | nih.gov |
These findings underscore the critical role that molecular mimicry between environmental antigens and self-peptides like PLP (139-151) may play in the pathogenesis of autoimmune diseases. The activation of autoreactive T cells by foreign mimics provides a plausible mechanism for the initiation of CNS autoimmunity.
Mechanisms of Immune Tolerance and Regulation Mediated by Plp 139 151
Induction and Function of Regulatory T Cells (Tregs) in Response to PLP (139-151)
The immune system's ability to distinguish self from non-self is crucial for preventing autoimmunity. Regulatory T cells (Tregs) are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. Research has demonstrated that PLP (139-151) can influence the induction and function of these critical regulatory cells.
Studies have shown that naive CD4+ T cells specific for PLP (139-151) can be converted into induced Tregs (iTregs) under specific conditions, such as in the presence of transforming growth factor-β (TGF-β). nih.gov These PLP (139-151)-specific iTregs exhibit a phenotype similar to naturally occurring Tregs and are effective at suppressing EAE induced by the same peptide. nih.gov Furthermore, the administration of oligomerized forms of the PLP (139-151) epitope has been shown to induce active suppression that can be transferred to other animals, a process correlated with an increase in the anti-inflammatory cytokine IL-10. plos.org
Interestingly, the context of antigen presentation is crucial. While immunization with PLP (139-151) can induce pathogenic T cells, certain modifications or delivery methods can shift the response towards tolerance. For instance, nanoparticles co-encapsulating PLP (139-151) and the immunosuppressant rapamycin (B549165) have been shown to induce antigen-specific Tregs. frontiersin.org Similarly, a subset of Tregs expressing latency-associated peptide (LAP) demonstrates potent, TGF-β-dependent suppressive activity in the context of PLP (139-151)-induced EAE. aai.org
The source of the PLP peptide also influences the regulatory response. Naturally occurring Tregs specific for a thymus-expressed PLP fragment (178-191) can prevent allergic-type reactions to this self-peptide, a protection not observed for the non-thymically expressed PLP (139-151). aai.org This highlights the role of central tolerance in shaping the Treg repertoire.
Bystander Suppression Phenomena Elicited by PLP (139-151)
Bystander suppression is a phenomenon where tolerance induced to a specific antigen can suppress immune responses to other antigens in the vicinity. This is a crucial mechanism for maintaining tissue-wide immune homeostasis and has been observed in studies involving PLP (139-151).
Immunization with a T cell receptor (TCR) antagonist analogue of PLP (139-151) can induce regulatory T cells that mediate bystander suppression, protecting against EAE induced by multiple myelin antigens, not just PLP (139-151) itself. nih.gov This suggests that once activated by their specific antigen, these regulatory cells can dampen inflammation in their local environment, affecting responses to other nearby autoantigens.
However, the induction of bystander suppression is not always guaranteed. Studies using biodegradable nanoparticles to induce tolerance have shown that tolerance to the dominant PLP (139-151) epitope did not provide cross-protection against disease induced by a different PLP epitope (178-191), indicating the specificity of the induced tolerance in that particular system. acs.org Conversely, other research using RNA-based tolerogenic vaccines suggests that inducing Tregs specific to a single myelin epitope can mediate bystander suppression towards other non-cognate myelin epitopes. frontiersin.org
Analysis of Central and Peripheral Tolerance Mechanisms to PLP (139-151)
The immune system employs two main strategies to prevent autoimmunity: central tolerance in the thymus and peripheral tolerance in secondary lymphoid organs. The response to PLP (139-151) is heavily influenced by which of these mechanisms is dominant.
A key factor in the immunogenicity of PLP (139-151) is its differential expression in the thymus. The major isoform of PLP expressed in the thymus is DM20, which lacks the region containing the 139-151 epitope. nih.gov This leads to a failure of central tolerance, specifically the deletion of T cells that recognize this peptide. Consequently, a high frequency of PLP (139-151)-reactive T cells can escape into the periphery. nih.govnih.gov
In the periphery, these autoreactive T cells can be activated to induce EAE. nih.gov However, peripheral tolerance mechanisms, such as those mediated by dendritic cells, can compensate to some extent for the lack of central tolerance through processes like clonal deletion and anergy (a state of T cell unresponsiveness). frontiersin.org Studies have shown that delivering PLP (139-151) to dendritic cells in a non-inflammatory context can induce anergy in pathogenic T cells and ameliorate EAE. pnas.org
The balance between central and peripheral tolerance can differ between mouse strains, contributing to their varying susceptibility to EAE. annualreviews.org For example, SJL mice, which are highly susceptible to PLP (139-151)-induced EAE, have a high frequency of these autoreactive T cells in their periphery. nih.govannualreviews.org
Development and Immunomodulatory Effects of PLP (139-151) Peptide Analogues and Modified Peptides
To harness the tolerogenic potential of PLP (139-151) and avoid inducing a pathogenic response, researchers have developed various modified versions of the peptide. These analogues are designed to alter the interaction with T cells and the major histocompatibility complex (MHC), shifting the immune response from inflammatory to regulatory.
T Cell Receptor Antagonist Peptides Derived from PLP (139-151)
TCR antagonist peptides are created by substituting key amino acid residues that are critical for T cell receptor binding. An analogue of PLP (139-151) with substitutions at the primary TCR contact residues acts as a potent antagonist for encephalitogenic T cell clones. nih.govoup.comnih.gov This antagonist peptide can prevent the induction of EAE and even halt disease progression when administered after the first signs of illness. oup.comnih.gov
MHC Anchor-Substituted Variants of PLP (139-151)
Another strategy involves modifying the amino acid residues that anchor the peptide to the MHC molecule. An MHC anchor-substituted variant of PLP (139-151), known as 145D, has been shown to render PLP (139-151)-specific T cell lines anergic in vitro. nih.govcapes.gov.br In vivo, administration of this variant can significantly reduce the severity and incidence of EAE and even ameliorate established disease. nih.govcapes.gov.brarvojournals.org A significant advantage of this approach is that the MHC variant peptide does not appear to induce the acute hypersensitivity reactions that can occur with the native encephalitogenic peptide. nih.govcapes.gov.br
Cyclic Peptide Analogues and their Immune Responses
The modification of linear peptides into cyclic analogues represents a strategic approach to enhance stability and modulate the immunological properties of encephalitogenic epitopes such as proteolipid protein (PLP) 139-151. nih.govacs.org Cyclization alters the three-dimensional conformation of the peptide, which can lead to reduced disease-inducing potential and a shift in the immune response. nih.gov
Research has focused on designing and synthesizing cyclic analogues of the PLP139-151 epitope, sometimes in combination with mutations at key T-cell receptor (TCR) contact sites. nih.govtandfonline.com The native PLP139-151 is known to bind to the MHC class II molecule I-A(s) in SJL/J mice and provoke a Th1-dominated inflammatory response. nih.govtandfonline.com To alter this, specific residues critical for TCR interaction, such as Tryptophan (W) at position 144 and Histidine (H) at position 147, have been mutated. nih.govtandfonline.comresearchgate.net
One study investigated the immune effects of a linear double-mutant peptide, [L144, R147]PLP139-151, and its cyclized form, cyclo(139-151)[L144, R147]PLP139-151. nih.govtandfonline.com The findings indicated that cyclization and mutation could significantly alter the resulting immune response. For instance, the linear double-mutant peptide was found to induce high levels of the anti-inflammatory cytokine IL-4, while its cyclization led to low levels of the pro-inflammatory cytokine IFN-γ. nih.govtandfonline.comresearchgate.net Molecular dynamics simulations have confirmed that these modifications create a different topology of the amino acids that are crucial for biological activity. nih.govtandfonline.com
Further studies have shown that a cyclic-PLP139-151 analogue was minimally encephalitogenic when administered to SJL/J mice, resulting in a lower disease burden, as well as reduced inflammation, demyelination, and axonopathy compared to its linear counterpart. nih.gov The proliferative response of T-cells to the cyclic version was also lower, confirming its reduced stimulatory capacity. nih.gov The combination of cyclization, specific mutations, and conjugation to carriers like mannan (B1593421) is considered a promising strategy for shifting the pro-inflammatory Th1 response towards a more tolerogenic Th2 response. acs.org
| Peptide Analogue | Modification(s) | Key Immune Response Findings | Reference |
|---|---|---|---|
| cyclo(139-151)PLP139-151 | Head-to-tail cyclization of the native sequence. | Minimally encephalitogenic; induced low disease burden and minimal inflammation and demyelination compared to the linear peptide. | nih.gov |
| [L144, R147]PLP139-151 | Linear peptide with W144 mutated to Leucine (L) and H147 mutated to Arginine (R). | Induced high levels of IL-4. When conjugated to mannan, it did not induce IFN-γ. | nih.govtandfonline.com |
| cyclo(139-151)[L144, R147]PLP139-151 | Cyclized version of the double-mutant peptide. | Elicited low levels of IFN-γ. Considered a potential candidate for further immunotherapy studies. | nih.govtandfonline.comresearchgate.net |
Fusion Proteins Incorporating PLP (139-151) for Tolerance Induction
The development of fusion proteins that incorporate the PLP (139-151) epitope is a sophisticated strategy aimed at inducing antigen-specific immune tolerance. This approach involves genetically linking the peptide to larger molecules, such as antibodies or cytokines, to direct the antigen to specific cell types or to modulate the nature of the immune response. nih.govfrontiersin.org
One major strategy involves targeting dendritic cells (DCs), which are potent antigen-presenting cells, to induce tolerance rather than immunity. nih.govnih.gov This has been achieved by creating a recombinant fusion protein consisting of PLP139-151 linked to an antibody that binds to the DEC205 receptor, a molecule expressed on DCs. nih.gov Delivery of the PLP139-151 peptide via this anti-DEC205 fusion antibody was shown to ameliorate clinical symptoms of Experimental Autoimmune Encephalomyelitis (EAE) in the SJL mouse model. nih.govnih.gov Splenocytes from mice treated with this fusion protein became unresponsive (anergic) to subsequent challenges with PLP139-151, and the secretion of the pro-inflammatory cytokine IL-17 was significantly reduced. nih.govnih.gov
Another successful approach utilizes cytokine-neuroantigen fusion proteins. frontiersin.org By fusing PLP139-151 to cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Interferon-beta (IFN-β), the resulting molecule can actively promote a tolerogenic environment. frontiersin.orgaai.org For example, a GMCSF-PLP(139-151) fusion protein was effective in both preventing and reversing EAE. frontiersin.orgaai.org This therapeutic effect required the physical linkage of the cytokine and the peptide. aai.org The fusion protein was shown to have a dominant inhibitory activity, even when administered in the presence of a large molar excess of the free PLP139-151 peptide mixed with a strong adjuvant. aai.org Similarly, an IFN-β-PLP(139-151) fusion protein also induced tolerance and prevented severe disease in the EAE model. frontiersin.org
Broader strategies have involved creating multi-epitope fusion proteins that contain not only PLP139-151 but also encephalitogenic epitopes from other myelin proteins like Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG). frontiersin.org These larger constructs, such as MP4 and Y-MSPc, have demonstrated a strong capacity to suppress EAE, even when the disease is induced by T-cells reactive to multiple myelin antigens, thereby addressing the issue of epitope spreading. frontiersin.org
| Fusion Protein Construct | Fusion Partner | Mechanism/Target | Key Tolerance Induction Findings | Reference |
|---|---|---|---|---|
| αDEC205/PLP | Anti-DEC205 antibody | Targets PLP139-151 to dendritic cells (DCs). | Ameliorated EAE symptoms; induced T-cell anergy and markedly reduced IL-17 secretion. | nih.gov |
| GMCSF-PLP(139-151) | Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Targets the neuroantigen to regulatory DC-T cell networks. | Prevented and reversed EAE; required covalent linkage of domains for tolerogenic activity. | frontiersin.orgaai.org |
| IFNβ-PLP(139-151) | Interferon-beta (IFN-β) | Delivers the neuroantigen with a tolerogenic cytokine signal. | Induced tolerance and prevented severe paralytic EAE in a pre-treatment protocol. | frontiersin.org |
| MP4 | Full-length MBP and hydrophilic domains of PLP | Multi-epitope protein targeting both MBP- and PLP-reactive T cells. | Completely suppressed EAE development after disease induction. | frontiersin.org |
| Y-MSPc | Multiple MS-associated epitopes (MBP, PLP, MOG, etc.) | Multi-epitope globular protein for broad tolerance induction. | More effective at suppressing and reversing EAE compared to a simple peptide mix. | frontiersin.org |
Role of Plp 139 151 in Experimental Autoimmune Encephalomyelitis Eae Models
Pathogenesis of PLP (139-151)-Induced EAE
The induction of EAE with PLP (139-151) triggers a cascade of autoimmune events that closely mimic those observed in MS. meliordiscovery.comresearchgate.net This involves the activation of the immune system against the body's own myelin, leading to neurological damage.
Active and Adoptive Transfer Models of Encephalomyelitis
EAE can be induced through two primary methods: active and adoptive transfer models. nih.govaai.org
Active Model: In the active model, susceptible mouse strains, such as the SJL/J mouse, are directly immunized with PLP (139-151) emulsified in Complete Freund's Adjuvant (CFA). meliordiscovery.comnih.govredoxis.sejci.org CFA enhances the immune response to the peptide. medchemexpress.com Often, pertussis toxin is also administered to increase the permeability of the blood-brain barrier, facilitating the entry of immune cells into the CNS. redoxis.sejci.orgmdbneuro.com This method leads to the development of a relapsing-remitting form of EAE. meliordiscovery.comnih.govredoxis.se
Adoptive Transfer Model: The adoptive transfer model involves first immunizing donor mice with PLP (139-151). nih.govaai.org T cells specific to the peptide are then isolated from these donor mice, activated in vitro, and subsequently transferred into naïve recipient mice. nih.govaai.orgpnas.org The recipient mice then develop EAE, demonstrating that PLP (139-151)-specific T cells are sufficient to cause the disease. nih.gov This model is valuable for studying the specific roles of different T cell populations in the disease process. pnas.org
| Model Type | Description | Key Features |
| Active EAE | Direct immunization of mice with PLP (139-151) and adjuvants. meliordiscovery.comnih.govredoxis.sejci.org | Induces a relapsing-remitting disease course; involves both the induction and effector phases of the immune response in the same animal. meliordiscovery.comnih.gov |
| Adoptive Transfer EAE | Transfer of PLP (139-151)-specific T cells from immunized donor mice to naïve recipient mice. nih.govaai.orgpnas.org | Isolates the effector phase of the disease; demonstrates the direct pathogenic role of autoreactive T cells. nih.gov |
Characteristics of Relapsing-Remitting EAE Induced by PLP (139-151)
The EAE model induced by PLP (139-151) in SJL mice is particularly noted for its relapsing-remitting clinical course, which closely mirrors the most common form of human MS. meliordiscovery.comnih.govredoxis.semdbneuro.com
The initial acute phase of the disease typically appears between 6 and 20 days after immunization. nih.gov This is followed by a period of remission, where clinical signs lessen or disappear. hookelabs.com Subsequently, a significant percentage of mice will experience relapses, with the first relapse often occurring around 30 to 45 days post-immunization. nih.gov Each relapse is associated with a renewed inflammatory attack on the CNS. mdbneuro.com This pattern of attacks and remissions is a hallmark of the disease. meliordiscovery.comhookelabs.com
A phenomenon known as epitope spreading is often observed during the course of relapsing-remitting EAE. mdbneuro.com This means that as the disease progresses, the immune response, which was initially directed against PLP (139-151), can expand to recognize other myelin antigens. mdbneuro.com This broadening of the autoimmune response is thought to contribute to the chronic and progressive nature of the disease.
Cellular Infiltrates and Inflammatory Responses in the Central Nervous System in PLP (139-151)-Induced EAE
The pathology of PLP (139-151)-induced EAE is characterized by significant inflammation and demyelination within the CNS. nih.gov Histological examination of the brain and spinal cord reveals perivascular cuffs of mononuclear cells, which are accumulations of inflammatory cells around blood vessels. pnas.orgaai.org
The primary immune cells driving this inflammation are CD4+ T cells that are specific for PLP (139-151). medchemexpress.com These autoreactive T cells become activated in the periphery and then migrate across the blood-brain barrier into the CNS. redoxis.se Once in the CNS, they are reactivated by antigen-presenting cells that present the PLP peptide. redoxis.se
This reactivation triggers the release of pro-inflammatory cytokines, which are key mediators of the inflammatory cascade. medchemexpress.com Cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) play crucial roles in the pathogenesis of EAE. medchemexpress.compnas.orgnih.gov These cytokines recruit other immune cells, including macrophages and neutrophils, to the site of inflammation. nih.gov The inflammatory environment created by these cellular infiltrates and cytokines leads to the destruction of the myelin sheath surrounding nerve fibers, resulting in the neurological deficits observed in EAE. nih.govredoxis.se
Factors Influencing EAE Susceptibility and Disease Severity in PLP (139-151) Models
The development and severity of EAE induced by PLP (139-151) are not uniform and are influenced by a variety of factors, including the genetic background and sex of the animal.
Genetic Predisposition and Non-MHC Gene Contributions
Genetic factors play a significant role in determining susceptibility to EAE. While the Major Histocompatibility Complex (MHC) is a major genetic determinant, non-MHC genes also make important contributions. nih.govoup.com
For instance, SJL mice are highly susceptible to EAE induced by PLP (139-151), whereas B10.S mice, which share the same MHC haplotype (H-2s) as SJL mice, are largely resistant. nih.govoup.com This resistance in B10.S mice is linked to non-MHC genes that regulate the immune response. nih.govannualreviews.org Studies have shown that resistant strains may have a higher frequency of regulatory T cells (Tregs) that can suppress the activity of autoreactive T cells. nih.gov Additionally, differences in the production of pro- and anti-inflammatory cytokines between susceptible and resistant strains contribute to the disease outcome. oup.comannualreviews.org For example, resistant mice may produce more of the anti-inflammatory cytokine IL-10. annualreviews.org
| Mouse Strain | MHC Haplotype | EAE Susceptibility to PLP (139-151) | Key Genetic Features |
| SJL/J | H-2s | High | High frequency of PLP (139-151)-reactive T cells. nih.govannualreviews.org |
| B10.S | H-2s | Low/Resistant | Influenced by non-MHC genes; may have more regulatory T cells and produce more anti-inflammatory cytokines. nih.govoup.comannualreviews.org |
Therapeutic Strategies and Target Identification Based on PLP (139-151) Research
The use of PLP (139-151) to induce EAE has been instrumental in the development and testing of various therapeutic strategies aimed at mitigating the debilitating effects of autoimmune neuroinflammation. Research in this area has primarily focused on immunomodulatory interventions and the identification of novel therapeutic targets.
Immunomodulatory Interventions for EAE Amelioration
A significant focus of therapeutic research in PLP (139-151)-induced EAE models is the modulation of the immune response to suppress the autoimmune attack on the CNS. Various approaches have been investigated, demonstrating the potential to alleviate disease severity.
One strategy involves the use of altered peptide ligands. A mutant version of PLP (139-151), specifically [Leu144, Arg147]-PLP (139-151), has been shown to delay the onset of EAE induced by different encephalitogenic peptides. biomol.com This modified peptide appears to work by inducing the generation of regulatory T cells and increasing the production of the anti-inflammatory cytokine IL-4. biomol.com
Another avenue of exploration is the use of synthetic amino acid copolymers. Studies have shown that co-immunization with certain copolymers, such as VWAK and FYAK, can protect mice against the development of PLP (139-151)-induced EAE. pnas.orgnih.gov These copolymers have demonstrated a pronounced suppressive effect on the disease, even when administered after the onset of clinical signs. pnas.orgnih.gov The mechanism of action appears to involve a shift in the immune response from a pro-inflammatory Th1 phenotype to a more regulatory Th2 phenotype, characterized by the production of cytokines like IL-4 and IL-10. pnas.orgnih.gov
Furthermore, targeting dendritic cells (DCs), which are key antigen-presenting cells, has emerged as a promising immunomodulatory strategy. Delivering the PLP (139-151) peptide directly to DCs using an anti-DEC205 antibody has been shown to ameliorate clinical symptoms in EAE models. nih.gov This approach leads to the anergizing of PLP (139-151)-specific T cells and a marked reduction in the secretion of the pro-inflammatory cytokine IL-17. nih.gov
Other immunomodulatory agents have also shown efficacy. 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), an AMP-activated protein kinase activator, has demonstrated both prophylactic and therapeutic effects in EAE induced by PLP (139-151). aai.org AICAR treatment was associated with the inhibition of pro-inflammatory Th1 cytokines (IFN-γ and TNF-α) and an increase in anti-inflammatory Th2 cytokines (IL-4 and IL-10). aai.org Similarly, the neuropeptide alpha-melanocyte stimulating hormone (α-MSH) has been shown to suppress the severity of EAE when administered at the first signs of paralysis. nih.gov Treatment with α-MSH led to a shift in the cytokine profile, with decreased IFN-γ and increased IL-4 and TGF-β production. nih.gov
Exercise has also been investigated as a potential immunomodulatory intervention. High-intensity treadmill training in mice prior to EAE induction was found to modulate the systemic autoimmune system more effectively than moderate-intensity training, inhibiting the ability of encephalitogenic T cells to induce the disease. diva-portal.org
Finally, the development of multivalent bifunctional peptide inhibitors (BPIs) represents a novel approach. A multivalent BPI containing antigenic peptides from both myelin oligodendrocyte glycoprotein (B1211001) (MOG) and PLP was effective in suppressing EAE induced by either peptide, suggesting a potential strategy to address epitope spreading, a phenomenon where the immune response diversifies to target multiple autoantigens. nih.gov
Interactive Data Table: Immunomodulatory Interventions in PLP (139-151) EAE Models
| Intervention | Mechanism of Action | Key Findings |
| [Leu144, Arg147]-PLP (139-151) | Induces regulatory T cells, increases IL-4. biomol.com | Delays onset of EAE. biomol.com |
| Synthetic Copolymers (VWAK, FYAK) | Shifts immune response from Th1 to Th2. pnas.orgnih.gov | Suppresses EAE development and progression. pnas.orgnih.gov |
| Anti-DEC205-PLP (139-151) | Targets dendritic cells to induce T cell anergy. nih.gov | Ameliorates clinical symptoms, reduces IL-17. nih.gov |
| AICAR | Inhibits Th1 cytokines, promotes Th2 cytokines. aai.org | Shows prophylactic and therapeutic effects. aai.org |
| α-MSH | Suppresses inflammation, shifts cytokine profile. nih.gov | Reduces EAE severity. nih.gov |
| High-Intensity Exercise | Modulates systemic autoimmune response. diva-portal.org | Inhibits encephalitogenic T cell potency. diva-portal.org |
| Multivalent BPI (MOG/PLP) | Targets multiple autoantigens. nih.gov | Suppresses both MOG- and PLP-induced EAE. nih.gov |
Identification of Novel Therapeutic Targets Through PLP (139-151) EAE Models
The PLP (139-151) EAE model has not only been a platform for testing existing therapeutic concepts but has also facilitated the identification of novel molecular targets for the treatment of autoimmune demyelinating diseases.
One such target is the immunoproteasome , a specialized form of the proteasome found in immune cells. Inhibition of the immunoproteasome with the compound ONX 0914 has been shown to attenuate disease progression in PLP (139-151)-induced EAE. embopress.org This treatment was found to reduce the infiltration of cytokine-producing CD4+ T cells into the CNS and impair the differentiation of pro-inflammatory Th1 and Th17 cells. embopress.org These findings suggest that the immunoproteasome plays a critical role in the development of EAE and that its inhibitors are promising therapeutic agents. embopress.org
Another identified target is deoxycytidine kinase (dCK) , an enzyme involved in the salvage pathway of nucleotide synthesis. A molecular imaging approach using [18F]FAC PET demonstrated increased dCK activity in the lymph nodes of mice with PLP (139-151)-induced EAE. snmjournals.org Therapeutic treatment with a dCK inhibitor, TRE-515, resulted in a significant decrease in the peak clinical scores of the disease. snmjournals.org This research highlights dCK as a potential therapeutic target for autoimmune demyelinating diseases. snmjournals.org
The identification of these novel targets through research utilizing the PLP (139-151) EAE model opens up new avenues for the development of targeted therapies for diseases like multiple sclerosis.
Interactive Data Table: Novel Therapeutic Targets Identified in PLP (139-151) EAE Models
| Target | Role in EAE | Therapeutic Approach | Key Findings |
| Immunoproteasome | Involved in cytokine production and T cell differentiation. embopress.org | Inhibition with ONX 0914. embopress.org | Attenuated disease progression, reduced CNS immune cell infiltration, and impaired Th1/Th17 differentiation. embopress.org |
| Deoxycytidine Kinase (dCK) | Increased activity in immune cells during disease. snmjournals.org | Inhibition with TRE-515. snmjournals.org | Decreased peak clinical scores in EAE. snmjournals.org |
Advanced Methodologies and Future Research Directions
Methodologies for Detection and Characterization of PLP (139-151)-Specific T Cells
A critical aspect of understanding the immunopathology of EAE induced by PLP (139-151) is the ability to accurately identify and characterize the T cells that recognize this specific peptide.
Application of MHC Class II Tetramer Technology
Major Histocompatibility Complex (MHC) class II tetramer technology has emerged as a powerful tool for detecting antigen-specific CD4+ T cells. aai.orgnih.gov These reagents consist of four biotinylated MHC class II molecules, each loaded with a specific peptide, bound to a fluorochrome-labeled streptavidin core. This multivalent structure allows for stable binding to T cell receptors (TCRs) with low affinity, which is often the case for autoreactive T cells. aai.orgnih.gov
Researchers have successfully generated I-A(s) class II tetramers combined with the PLP (139-151) peptide to analyze myelin-reactive T cells. aai.orgnih.gov These tetramers have been shown to specifically stain and stimulate both a PLP (139-151)-specific T cell receptor (TCR) transgenic T cell line (5B6) and a polyclonal T cell line specific for PLP (139-151). aai.orgnih.gov Importantly, they did not stain a control T cell line specific for a different PLP epitope (PLP 178-191), demonstrating their specificity. aai.orgnih.gov
To enhance the detection of these low-affinity autoreactive T cells, several optimization strategies have been developed. Staining at a high pH of approximately 8.0 and treating the T cells with neuraminidase have been found to increase the staining capacity of the PLP (139-151) tetramer without compromising its specificity. aai.orgnih.gov
More recently, a newer generation of these reagents, known as MHC class II dextramers, has been developed. nih.govunl.edu Dextramers, which have a dextran (B179266) backbone, can bind more TCRs than tetramers and have shown greater sensitivity and specificity in detecting autoreactive T cells for antigens like PLP (139-151). nih.gov Studies have demonstrated that PLP (139-151) dextramers can effectively detect antigen-specific CD4 T cells both by flow cytometry and directly in tissue sections (in situ) with a high degree of specificity. nih.govunl.edu
Table 1: Comparison of MHC Class II Tetramers and Dextramers for PLP (139-151) T Cell Detection
| Feature | MHC Class II Tetramers | MHC Class II Dextramers |
| Structure | Four MHC-peptide complexes on a streptavidin core | Multiple MHC-peptide complexes on a dextran backbone |
| Sensitivity | Lower, especially for low-affinity T cells aai.orgnih.govunl.edu | Higher sensitivity and specificity nih.gov |
| Staining | May require signal amplification unl.edu | Allows for direct staining without amplification unl.edu |
| Application | Flow cytometry, bioassays aai.orgnih.gov | Flow cytometry, in situ detection in tissue nih.govunl.edu |
Cellular Functional Assays (e.g., Proliferation, Calcium Fluxing)
Beyond identification, understanding the functional responses of PLP (139-151)-specific T cells is crucial. Cellular functional assays provide this insight.
Proliferation Assays: A hallmark of T cell activation is proliferation. In vitro proliferation assays are widely used to confirm the specificity of T cells for PLP (139-151). aai.orgpnas.org In these assays, lymph node cells or spleen cells from mice immunized with PLP (139-151) are cultured in the presence of the peptide. pnas.orgaai.org A proliferative response, often measured by the incorporation of radiolabeled thymidine (B127349) or other methods, indicates the presence of T cells that recognize and are activated by PLP (139-151). aai.orgpnas.org These assays have been instrumental in demonstrating the encephalitogenic potential of different PLP epitopes and the efficacy of potential therapeutic interventions. researchgate.netsemanticscholar.org
Calcium Fluxing: T cell activation is initiated by a series of intracellular signaling events, with an increase in intracellular calcium concentration being one of the earliest. aai.orgnih.gov Measuring calcium flux can serve as a sensitive indicator of T cell activation. aai.orgnih.gov Studies have shown that PLP (139-151) tetramers can induce calcium flux in a significantly greater number of T cells than can be detected by tetramer staining alone, suggesting that this method is a more sensitive way to detect low-affinity autoreactive T cells. aai.org For instance, one study found that while only 4% of cells were specifically stained by the PLP (139-151) tetramer, the same tetramer induced a calcium response in 36% of the total cells. aai.org
Structural and Conformational Analysis of PLP (139-151) in Immunological Context
The three-dimensional structure of PLP (139-151) and its interaction with the MHC class II molecule and the TCR are critical determinants of its immunogenicity. The linear sequence of PLP (139-151) is HSLGKWLGHPDKF. aai.org
Studies have identified key residues within the PLP (139-151) peptide that are crucial for its interaction with the TCR and MHC. Residues at positions 144 (Tryptophan) and 147 (Histidine) have been identified as the primary contact points for the T cell receptor. researchgate.net Meanwhile, residues at positions 145 (Leucine) and 148 (Proline) are important for binding to the MHC class II molecule, I-A(s). researchgate.net
The conformation of the peptide plays a significant role in its biological activity. Research has explored how modifications to the peptide's structure, such as cyclization, can alter its encephalitogenic potential. nih.govvu.edu.au Molecular dynamics simulations have been used to compare the topology of linear and cyclic analogs of PLP (139-151), revealing differences in the spatial arrangement of the amino acids that are critical for its biological activity. nih.gov For example, cyclization of the PLP (139-151) peptide has been shown to reduce its ability to induce EAE. vu.edu.au
Advanced Imaging Techniques for Studying PLP (139-151)-Induced Demyelinating Disease Models
Visualizing the pathological processes of demyelination and neurodegeneration in living tissue is essential for understanding the progression of EAE and for evaluating potential therapies. Advanced imaging techniques have provided unprecedented insights into the dynamics of PLP (139-151)-induced disease.
One such technique is multimodal Coherent anti-Stokes Raman scattering (CARS) microscopy . spiedigitallibrary.org CARS microscopy is a non-invasive imaging modality that can visualize myelin lipids in live tissue without the need for labeling. spiedigitallibrary.org By combining CARS with other imaging modalities like reflectance and fluorescence confocal imaging, researchers can simultaneously visualize myelin, axons, and immune cells such as microglia in real-time. spiedigitallibrary.org Studies using this technique in EAE models induced by PLP (139-151) have revealed that abnormal myelin lipid signals appear very early in the disease process, followed by severe axonal damage. spiedigitallibrary.org These studies have also shown that areas of highly activated microglia co-localize with regions of axonal injury and demyelination. spiedigitallibrary.org
Another powerful imaging approach is fluorescence molecular tomography (FMT) , which uses near-infrared fluorescent agents to quantify disease severity and the breakdown of the blood-brain barrier in vivo. researchgate.net This technique has been used to assess the efficacy of therapies in the relapsing-remitting EAE model induced by PLP (139-151). researchgate.net Furthermore, two-photon laser scanning microscopy (TPLSM) has been employed to study the dynamics of T cell activation in the lymph nodes and their subsequent entry into the central nervous system during the preclinical phase of EAE. frontiersin.org
Q & A
Q. Methodological Validation :
- Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity is the standard validation method. For example, PLP (139-151) batches are analyzed using reversed-phase HPLC with UV detection at 214 nm or 280 nm (Trp absorption) .
- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS, ensuring alignment with theoretical values (e.g., 1521.8 Da for the free base) .
How is PLP (139-151) utilized to establish experimental autoimmune encephalomyelitis (EAE) models, and what are critical parameters for reproducibility?
Basic Question
PLP (139-151) induces relapsing-remitting EAE in SJL mice, mimicking multiple sclerosis pathology. Key steps include:
Q. Critical Parameters :
- Peptide Purity : ≥98% HPLC purity minimizes confounding immune responses to impurities .
- Animal Strain : SJL mice are preferred due to their H-2s haplotype, which presents PLP (139-151) efficiently to T cells .
What advanced methodologies are used to study PLP (139-151)-driven T-cell responses and neuroinflammation?
Advanced Question
- Tetramer Staining : MHC class II (I-Aˢ) tetramers loaded with PLP (139-151) identify antigen-specific CD4⁺ T cells in lymphoid organs or CNS infiltrates .
- Cytokine Profiling : Multiplex assays (e.g., ELISA, Luminex) quantify Th1 (IFN-γ), Th17 (IL-17A), and regulatory (IL-10) cytokines in serum or tissue homogenates .
- Histopathology : Luxol fast blue staining demyelination and immunohistochemistry for CD3⁺ T cells or Iba1⁺ microglia in spinal cord sections .
How can trifluoroacetate (TFA) salt residues interfere with experimental outcomes, and how are they quantified?
Advanced Question
TFA counterions may affect cell viability or protein interactions at high concentrations.
- Quantification : Reverse-phase HPLC with UV detection (210 nm) is used per pharmacopeial guidelines. A calibration curve (0.2–2.0 mg/mL TFA) is generated, and residual TFA in peptide batches is calculated to ensure ≤200 ppm .
- Mitigation : Lyophilization followed by resuspension in buffers with volatile bases (e.g., ammonium bicarbonate) reduces TFA content .
How do researchers address discrepancies in EAE severity across studies using PLP (139-151)?
Advanced Question
Variability in disease onset or severity may arise from:
- Peptide Batch Differences : Validate peptide identity and purity via HPLC and mass spectrometry for each batch .
- Hormonal Influences : Gonadal hormones (e.g., estrogen) modulate PLP (139-151)-specific T-cell responses. Studies should control for sex and hormonal status .
- Adjuvant Preparation : Inconsistent Mycobacterium tuberculosis concentration in CFA alters innate immune activation. Standardize adjuvant emulsification (e.g., vortexing vs. homogenization) .
What strategies optimize PLP (139-151) solubility and stability for in vivo administration?
Basic Question
- Solubilization : Dissolve in DMSO (≤5% final concentration) followed by dilution in PBS or saline. For SJL mice, a common formulation includes DMSO (5%), PEG300 (15%), Tween 80 (5%), and ddH₂O (75%) .
- Storage : Lyophilized peptide is stable at -20°C for years. Avoid repeated freeze-thaw cycles of reconstituted solutions .
How do sex differences impact PLP (139-151)-induced EAE, and how should this inform experimental design?
Advanced Question
Female SJL mice exhibit earlier EAE onset and higher severity due to estrogen-enhanced Th17 responses .
- Design Adjustments : Stratify groups by sex or use gonadectomized mice with hormone replacement to isolate hormonal effects .
- Mechanistic Studies : Compare splenocyte responses to PLP (139-151) in vitro between sexes, focusing on IL-4 (Th2) vs. IL-17 (Th17) polarization .
What alternative peptide analogs or mutants are used to study PLP (139-151) immunodominance?
Advanced Question
- C140S Mutant : Substitution of cysteine with serine at position 140 enhances acute EAE severity in SJL mice, useful for studying epitope spreading .
- [Leu144, Arg147]-PLP (139-151) : This analog increases IL-4 production and regulatory T-cell induction, providing a tool to dissect tolerance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
